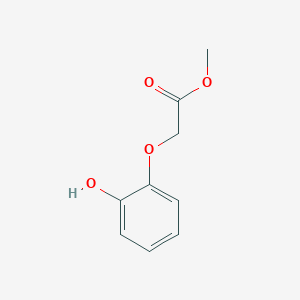

2-(Methoxycarbonyl)methoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxycarbonyl)methoxyphenol is a derivative of phenol, which is a type of aromatic organic compound. It contains a methoxy functional group . The resonance effects involving aromatic structures can have a significant influence on acidity and basicity .

Synthesis Analysis

The synthesis of this compound derivatives involves several steps. The process starts with the preparation of 2-methoxyphenol derivatives via oxidative dearomatization . The Diels-Alder adducts, which are generated under mild conditions, possess unique features such as regio- and stereoselectivity and at least four contiguous stereogenic centers in one step .科学的研究の応用

Thermochemical Properties and Molecular Structure Analysis 2-(Methoxycarbonyl)methoxyphenol, as a methoxyphenol derivative, has been studied for its thermochemical properties. Research shows that these compounds can form strong intermolecular and intramolecular hydrogen bonds. This property is significant for understanding the behavior of antioxidants and biologically active molecules. The study involved thermochemical, spectroscopic, and quantum-chemical studies to understand the properties and structures of these compounds, including their enthalpies of formation and vaporization (Varfolomeev et al., 2010).

Biomass and Lignin Analysis Methoxyphenols like this compound are used as proxies for terrestrial biomass. Their chemical changes during hydrothermal alteration provide insights into the processes involving lignin. This is crucial in understanding the chemical composition and transformation of biomass (Vane & Abbott, 1999).

Hydrogen Bonding Studies The formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-methoxyphenol, a related compound, have been observed. This research is vital for understanding the molecular interactions and bonding mechanisms in solutions, which has broader implications in chemistry and material science (Zheng et al., 2006).

Polymer and Material Science this compound-related compounds have been used in the synthesis of polymers and materials. For example, the study of liquid crystalline polyacetylenes containing methoxyphenols explores the properties and applications of these materials in various fields, including electronics and material engineering (Kong & Tang, 1998).

Antioxidant Research The antioxidant properties of methoxyphenols have been extensively studied. These compounds, including this compound, exhibit significant antioxidant activity due to their ability to donate hydrogen atoms. This property is essential in understanding and developing new antioxidants for various applications, including food preservation and pharmaceuticals (De Heer et al., 2000).

Environmental Chemistry Studies have explored the atmospheric reactivity of methoxyphenols, including guaiacol (2-methoxyphenol), a compound related to this compound. This research is crucial in understanding the fate of these compounds in the environment and their potential impact on air quality and climate change (Coeur-Tourneur et al., 2010).

Safety and Hazards

特性

IUPAC Name |

methyl 2-(2-hydroxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJLZPHKKRLRIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368066 |

Source

|

| Record name | 2-(methoxycarbonyl)methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165380-12-1 |

Source

|

| Record name | 2-(methoxycarbonyl)methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1270993.png)